REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].[OH:7][C:8]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][C:9]=1[C:10]#[N:11].Cl[C:18]1[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][N:19]=1>CN(C=O)C>[I:16][C:13]1[CH:14]=[CH:15][C:8]([O:7][C:18]2[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][N:19]=2)=[C:9]([CH:12]=1)[C:10]#[N:11] |f:0.1.2|
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Name
|
|
Quantity
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91 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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80 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C#N)C=C(C=C1)I
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Name
|
|
Quantity
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60 g
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Type
|
reactant
|
Smiles
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ClC1=NC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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500 mL
|
Type
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solvent
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Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added
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Type
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TEMPERATURE
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Details
|
The reaction mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
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Type
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CUSTOM
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Details
|
Purification via FC (PE/EtOAc=10/1)
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Name
|
|
Type
|
product
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Smiles
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IC=1C=CC(=C(C#N)C1)OC1=NC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |